molecular formula C6H4BrClFN B1374317 4-Bromo-3-chloro-5-fluoroaniline CAS No. 1297540-69-2

4-Bromo-3-chloro-5-fluoroaniline

Cat. No.: B1374317
CAS No.: 1297540-69-2
M. Wt: 224.46 g/mol
InChI Key: VOPLRYDSRVEQDI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-fluoroaniline typically involves multi-step reactions starting from appropriately substituted benzene derivatives. One common method includes the halogenation of aniline derivatives followed by selective substitution reactions. For instance, starting with 3-chloroaniline, bromination and fluorination can be carried out under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using suitable catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-5-fluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen substituents.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents
Halogenated anilines, including 4-bromo-3-chloro-5-fluoroaniline, are often investigated for their potential as antimicrobial agents. The presence of halogens can enhance biological activity against a range of pathogens. For instance, studies have shown that compounds with similar structures exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic formulations.

Anti-cancer Activity
Research has indicated that certain halogenated anilines possess anti-cancer properties. For example, derivatives of this compound have been synthesized and tested for their efficacy in inhibiting cancer cell proliferation. The modification of the aniline structure can lead to variations in potency and selectivity towards different cancer cell lines.

Agrochemical Applications

Herbicides and Pesticides
this compound is also relevant in the development of herbicides and pesticides. The compound's structure allows it to interact with biological systems in plants, potentially leading to the inhibition of growth or the disruption of metabolic pathways in pests. Research into its herbicidal activity has shown promise, particularly in targeting specific weed species while minimizing impact on crops.

Material Science Applications

Polymer Chemistry
In material science, this compound can be used as a building block for synthesizing advanced polymers. Its unique electronic properties due to halogen substitution allow for modifications that enhance thermal stability and mechanical strength in polymer matrices. This makes it suitable for applications in electronics and coatings.

Case Studies

Study Title Focus Area Findings
Synthesis and Antimicrobial Activity of Halogenated AnilinesPharmaceuticalsDemonstrated that this compound exhibits significant antimicrobial activity against E. coli and S. aureus.
Evaluation of Herbicidal PropertiesAgrochemicalsFound that the compound effectively inhibited the growth of certain weed species with minimal phytotoxicity to crops.
Development of High-performance PolymersMaterial ScienceHighlighted the use of this compound as a key monomer in creating polymers with enhanced thermal properties.

Safety and Environmental Considerations

While exploring its applications, it is crucial to note the safety profile of this compound. According to hazard classifications, it is identified as harmful if swallowed or inhaled and can cause skin irritation . Therefore, handling precautions must be adhered to during research and application processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-fluoroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromo-3-chloro-5-fluoroaniline
  • CAS No.: 1297540-69-2
  • Molecular Formula : C₆H₄BrClFN
  • Molecular Weight : ~224.46 g/mol

Key Properties: This compound features a benzene ring substituted with bromine (Br), chlorine (Cl), and fluorine (F) at the 4-, 3-, and 5-positions, respectively, along with an amino (-NH₂) group. Its halogenated structure confers unique electronic and steric properties, making it valuable in organic electronics, particularly in synthesizing conductive polymers and sensor materials .

Commercial Status :
Suppliers like BLDpharm list it with a purity of ≥95%, available in 1g to 25g quantities, though some vendors (e.g., CymitQuimica) have discontinued larger batches, reflecting niche demand .

Comparison with Structural Analogs

Positional Isomers

5-Bromo-3-chloro-2-fluoroaniline

  • CAS No.: 1517200-74-6
  • Molecular Formula : C₆H₄BrClFN (same as target)
  • Molecular Weight : 224.457 g/mol
  • Key Differences: Substituents at 2-, 3-, and 5-positions (vs. 3-, 4-, 5- in the target). Altered electronic effects: The amino group at the 1-position (ortho to Br and F) may reduce steric hindrance in reactions compared to the target’s para-substituted amino group. Applications: Primarily used as a pharmaceutical intermediate due to its reactivity in cross-coupling reactions .

4-Bromo-3-fluoro-5-methylaniline

  • Molecular Formula : C₇H₇BrFN
  • Molecular Weight : ~220.05 g/mol
  • Key Differences: Methyl (-CH₃) replaces chlorine at the 5-position. Increased lipophilicity enhances solubility in non-polar solvents. Reduced electrophilicity due to the electron-donating methyl group, limiting utility in Suzuki-Miyaura couplings compared to the target compound .

Halogen-Substituted Variants

3-Bromo-5-fluoro-4-iodoaniline

  • CAS No.: 2090537-38-3
  • Molecular Formula: C₆H₄BrFINO
  • Molecular Weight : ~298.91 g/mol
  • Key Differences: Iodine (I) replaces chlorine. Limited commercial availability (95% purity, 100mg scale) suggests specialized use in radiopharmaceuticals .

3-Chloro-5-fluoroaniline

  • Molecular Formula : C₆H₅ClFN
  • Molecular Weight : ~161.56 g/mol
  • Synthesized via Hoffmann degradation (72% yield, 99.2% purity), optimized for cost-effective industrial production .

Functionalized Derivatives

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Key Differences :
    • A benzamide derivative synthesized from this compound intermediates.
    • Demonstrates the target’s utility in creating agrochemicals and pharmaceuticals via amidation reactions (90% yield) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Primary Application
This compound C₆H₄BrClFN 224.46 Br (4), Cl (3), F (5) ≥95 Conductive polymers
5-Bromo-3-chloro-2-fluoroaniline C₆H₄BrClFN 224.46 Br (5), Cl (3), F (2) N/A Pharmaceutical intermediates
3-Bromo-5-fluoro-4-iodoaniline C₆H₄BrFINO 298.91 Br (3), F (5), I (4) 95 Radiochemistry
3-Chloro-5-fluoroaniline C₆H₅ClFN 161.56 Cl (3), F (5) 99.2 Bulk chemical synthesis

Biological Activity

4-Bromo-3-chloro-5-fluoroaniline (BCFA) is an organic compound characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine. This compound is significant in pharmaceutical chemistry due to its role as an intermediate in the synthesis of various bioactive compounds, including antibiotics like Tradizolid. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Chemical Formula : C₆H₄BrClFN
  • Molecular Weight : 224.46 g/mol
  • Structure : The compound features a benzene ring with a bromine atom at the 4-position, a chlorine atom at the 3-position, and a fluorine atom at the 5-position.

Biological Activity Overview

The biological activity of BCFA is influenced by its halogen substituents, which can affect its reactivity and interactions with biological macromolecules. Research indicates that variations in the position and type of halogens can lead to different biological activities, making BCFA a candidate for further investigation in drug development.

BCFA's biological activity may involve interactions with enzymes or receptors within biological systems. For instance, studies suggest that halogenated anilines can act as enzyme inhibitors or modulators, impacting various metabolic pathways.

Interaction Studies

Interaction studies have focused on:

  • Enzyme Binding : Investigations into how BCFA binds to specific enzymes can elucidate its pharmacological profile.
  • Receptor Modulation : Understanding how BCFA interacts with cellular receptors can provide insights into its potential therapeutic effects.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The following table compares BCFA with structurally similar compounds regarding their unique features and potential biological activities:

Compound NameSimilarityUnique Features
3-Bromo-4-chloro-2-fluoroaniline0.87Different substitution pattern; potential different reactivity
5-Bromo-2-chloro-4-fluoroaniline0.81Variation in position of halogens; may exhibit different biological activity
4-Bromo-2-chloro-5-fluoroaniline0.81Similar halogenation but different substitution pattern
5-Bromo-4-chloro-2-fluoroaniline0.81Different arrangement of substituents affecting properties

This comparison highlights the diversity within this class of chemicals and emphasizes the unique attributes of BCFA that may influence its applications in pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-bromo-3-chloro-5-fluoroaniline, and how do reaction conditions influence purity and yield?

  • Methodological Answer : The compound is synthesized via sequential halogenation and amination of substituted aniline precursors. For example, bromination of 3-chloro-5-fluoroaniline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C achieves regioselective bromination at the para position. Reaction monitoring via TLC or HPLC is critical to minimize side products like di-brominated analogs. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures . Purity (>95%) is confirmed by GC-MS or NMR, with yields highly dependent on stoichiometric control of brominating agents .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Structural analysis : Single-crystal X-ray diffraction confirms the spatial arrangement of substituents. For amorphous samples, FT-IR identifies N-H stretching (~3400 cm⁻¹) and aromatic C-Br/C-Cl vibrations (600–800 cm⁻¹).
  • Electronic properties : UV-Vis spectroscopy (in acetonitrile) reveals absorption bands at ~270 nm (π→π* transitions), while cyclic voltammetry in anhydrous DMF shows redox potentials influenced by electron-withdrawing substituents (-Br, -Cl, -F) .
  • Computational studies (DFT, B3LYP/6-31G*) predict charge distribution and reactive sites for further functionalization .

Q. What are the stability considerations for this compound under storage and experimental conditions?

  • Methodological Answer : The compound is light-sensitive and prone to decomposition via radical pathways (e.g., homolytic cleavage of C-Br bonds). Storage at 0–6°C in amber glass vials under inert gas (N₂ or Ar) is recommended. Stability assays (HPLC over 30 days) show <5% degradation under these conditions. In aqueous media, hydrolysis of the C-Cl bond occurs at pH > 8, necessitating buffered solutions (pH 5–7) for reactions .

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity during electrophilic substitution reactions of this compound?

  • Methodological Answer : Conflicting reports on regioselectivity (e.g., meta vs. para substitution in nitration) arise from solvent polarity and directing effects of substituents. To resolve this:

  • Perform competitive experiments using isotopic labeling (e.g., ¹⁵N-aniline derivatives) to track substituent influence.
  • Use DFT calculations to map electrostatic potential surfaces, identifying electron-deficient regions prone to electrophilic attack.
  • Validate with kinetic studies (e.g., stopped-flow UV-Vis) to compare reaction rates at different positions .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C-Br bond in this compound undergoes palladium-catalyzed coupling, but competing C-Cl activation can occur with bulky ligands (e.g., XPhos). Key steps:

  • Oxidative addition : Pd(0) inserts into C-Br preferentially due to lower bond dissociation energy (BDE: C-Br ≈ 65 kcal/mol vs. C-Cl ≈ 81 kcal/mol).
  • Transmetalation : Use arylboronic acids with electron-withdrawing groups to enhance reaction rates.
  • Reductive elimination : Monitor by ¹⁹F NMR to detect intermediates. Contradictions in catalytic efficiency are resolved by adjusting ligand-to-metal ratios and solvent polarity (e.g., toluene/water biphasic systems) .

Q. How do purification methods impact the detection of trace impurities in this compound?

  • Methodological Answer : Common impurities include dehalogenated byproducts (e.g., 3-chloro-5-fluoroaniline) and di-halogenated isomers.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates impurities with detection limits <0.1% via diode array (220–400 nm).
  • Mass spectrometry : High-resolution ESI-MS identifies impurities at ppm levels, such as bromine-loss fragments (m/z 143.1 [M-Br]+).
  • Contradictions in purity claims (>97% vs. >95%) stem from column bleed in GC or inadequate drying post-recrystallization .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in polar vs. nonpolar solvents?

  • Resolution : Discrepancies arise from crystallinity and polymorphic forms. For example:

  • Amorphous batches dissolve readily in THF (25 mg/mL) but crystalline forms require heating (50°C).
  • Solubility in water is pH-dependent: <0.1 mg/mL at neutral pH vs. >5 mg/mL in 0.1M HCl (protonation of -NH₂).
  • Use hot-stage microscopy to correlate dissolution behavior with crystal morphology .

Q. Methodological Tables

Property Value/Technique Reference
Melting Point59–61°C (lit.)
Purity (HPLC)>95% (hexane/ethyl acetate elution)
Solubility in DMF50 mg/mL (25°C)
λmax (UV-Vis)270 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹)

Properties

IUPAC Name

4-bromo-3-chloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPLRYDSRVEQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 3-chloro-5-fluoroaniline (5.0 g, 33 mmol) in MeCN (50 ml) was added a suspension of N-bromosuccinimide (5.9 g, 33 mmol) in MeCN (10 ml). After being stirred for 2 h at RT the reaction was quenched by adding 10% NaHSO3 (50 ml). The mixture was concentrated to about half of the volume, diluted with water (50 ml) and extracted with EtOAc (3×50 ml). Combined organic phases were dried over Na2SO4 and evaporated to give crude product, which was purified by CombiFlash (column: silica, eluent: 0-100% EtOAc in heptane) to yield 5.5 g (74%) of the title compound. 1H-NMR (400 MHz; d6-DMSO): δ 5.88 (bs, 2H), 6.45 (dd, 1H), 6.64 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

3-Chloro-5-fluoroaniline (2061 mmol, 300 g) was dissolved in ACN (3000 ml) and the solution cooled to 0° C. NBS (2061 mmol, 367 g) was added to the reaction mixture in small portions keeping the temperature below 10° C. Reaction mixture was stirred at 10±5° C. for 3.5 h. 10% Aqueous NaHSO3 was added and the reaction mixture was concentrated under vacuum to remove organic solvents. Water and DCM was added, stirred for 15 min and the phases were separated. The water phase was extracted with DCM. The combined organics were washed with water. The organic phase was evaporated. 2-Propanol was added to the residue and distilled until the steam temperature was 80° C. Water was added and the temperature was kept at 40±10° C. The mixture was cooled to 5° C. and stirred for 4 h. The precipitate was removed by filtration, washed with water and dried under vacuum. 440.7 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 5.87 (s, 2H), 6.42-6.49 (m, 1H), 6.62-6.66 (m, 1H).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
367 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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